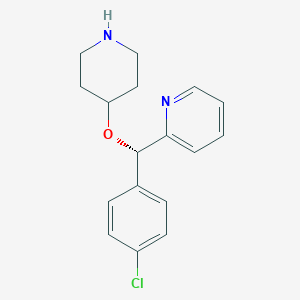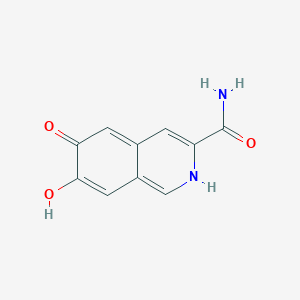
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide, also known as 7-Hydroxy-3-carboxamidoisoquinoline (HCQ), is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. HCQ is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its synthesis method is an important aspect of its research.
Mecanismo De Acción
HCQ exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species, the modulation of signaling pathways involved in inflammation and cell survival, and the induction of cell death in cancer cells. HCQ has been shown to inhibit the activity of various enzymes, including NADPH oxidase, xanthine oxidase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
HCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress and inflammation. HCQ has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. HCQ has been shown to modulate oxidative stress and inflammation through the inhibition of reactive oxygen species and the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HCQ has various advantages and limitations for lab experiments. Its advantages include its low toxicity, its solubility in water and organic solvents, and its ability to inhibit various enzymes and signaling pathways. Its limitations include its limited stability in solution, its potential for non-specific binding to proteins, and its potential for interference with other compounds in biological samples.
Direcciones Futuras
There are various future directions for the research on HCQ. These include the development of new synthesis methods for HCQ, the identification of new biological targets for HCQ, and the optimization of HCQ for clinical use. The development of new synthesis methods for HCQ could lead to the production of more efficient and cost-effective methods for the synthesis of HCQ. The identification of new biological targets for HCQ could lead to the discovery of new applications for HCQ in the treatment of various diseases. The optimization of HCQ for clinical use could lead to the development of new drugs that are more effective and less toxic than current drugs.
Métodos De Síntesis
HCQ can be synthesized using various methods, including the Pinner reaction, the Skraup reaction, and the condensation reaction. The Pinner reaction involves the reaction of isoquinoline with an acid chloride in the presence of a Lewis acid catalyst to form the corresponding amide. The Skraup reaction involves the reaction of aniline with glycerol and sulfuric acid to form a quinoline derivative, which can then be oxidized to HCQ. The condensation reaction involves the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base, which can then be cyclized to HCQ.
Aplicaciones Científicas De Investigación
HCQ has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. HCQ has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
146515-42-6 |
|---|---|
Nombre del producto |
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
Clave InChI |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
SMILES isomérico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
SMILES canónico |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
Sinónimos |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



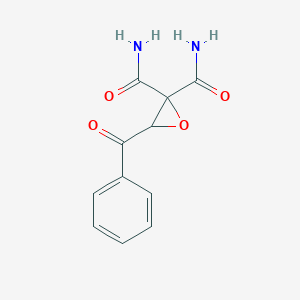
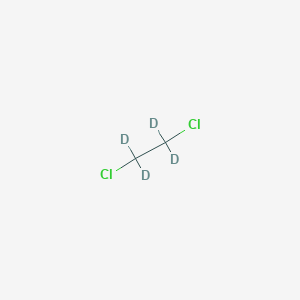
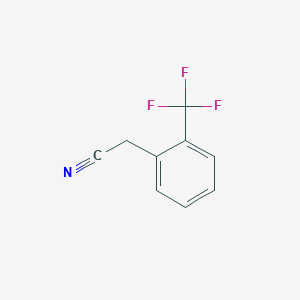
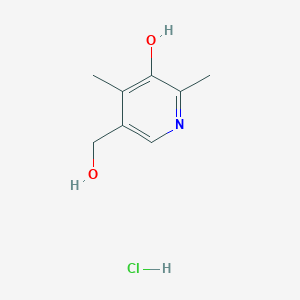
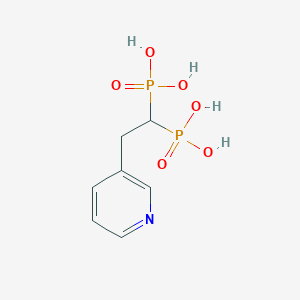
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
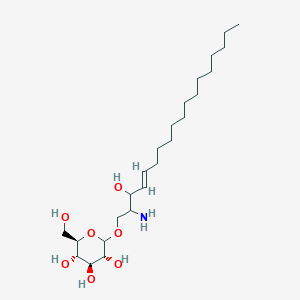
![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
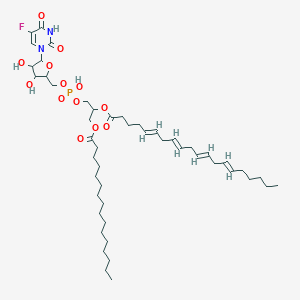
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
